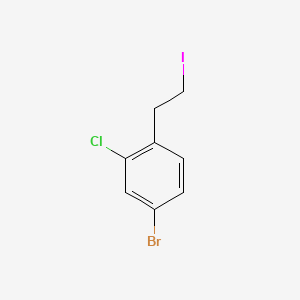

2-(4-Bromo-2-chlorophenyl)ethyl Iodide

Description

BenchChem offers high-quality 2-(4-Bromo-2-chlorophenyl)ethyl Iodide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(4-Bromo-2-chlorophenyl)ethyl Iodide including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-bromo-2-chloro-1-(2-iodoethyl)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrClI/c9-7-2-1-6(3-4-11)8(10)5-7/h1-2,5H,3-4H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FYOIKHJHYDLNJY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1Br)Cl)CCI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrClI | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60673077 | |

| Record name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

345.40 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

916516-91-1 | |

| Record name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60673077 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

2-(4-Bromo-2-chlorophenyl)ethyl iodide CAS 916516-91-1 properties

Technical Monograph: 2-(4-Bromo-2-chlorophenyl)ethyl Iodide

Part 1: Executive Summary

2-(4-Bromo-2-chlorophenyl)ethyl iodide (CAS 916516-91-1) is a specialized di-halogenated phenethyl intermediate used primarily in the synthesis of complex pharmacophores.[1] Its structural value lies in its orthogonal reactivity profile : it presents a highly reactive alkyl iodide (

This architecture allows for sequential, chemoselective functionalization—making it a critical "linchpin" scaffold in the development of SGLT2 inhibitors, receptor antagonists, and agrochemicals.[1] This guide details its synthesis, physicochemical properties, and handling protocols to ensure reproducibility in high-stakes research environments.

Part 2: Chemical Identity & Physicochemical Properties

Table 1: Chemical Identification

| Property | Specification |

| CAS Number | 916516-91-1 |

| IUPAC Name | 4-Bromo-2-chloro-1-(2-iodoethyl)benzene |

| Molecular Formula | |

| Molecular Weight | 345.40 g/mol |

| SMILES | ClC1=CC(Br)=CC=C1CCI |

| Appearance | Pale yellow to off-white solid (low melting) or oil (purity dependent) |

| Solubility | Soluble in DCM, THF, EtOAc; Insoluble in water |

Table 2: Predicted Physicochemical Constants Note: Experimental values are proprietary; values below are calculated based on structure-activity relationship (SAR) models for phenethyl halides.

| Parameter | Value | Significance |

| LogP (Octanol/Water) | ~4.2 | Highly lipophilic; requires non-polar solvents for extraction.[1] |

| Boiling Point | ~310°C (at 760 mmHg) | High boiling point; purification via distillation is difficult without decomposition.[1] |

| Density | ~1.9 g/cm³ | Significantly denser than water; forms the bottom layer in aqueous workups. |

| Polar Surface Area | 0 Ų | No hydrogen bond donors/acceptors; strictly hydrophobic interactions. |

Part 3: Synthetic Methodology

The most robust route to CAS 916516-91-1 is the iodination of the corresponding alcohol, 2-(4-bromo-2-chlorophenyl)ethanol .[1] Direct halogenation of the ethyl group is non-selective; therefore, functional group interconversion (FGI) from the alcohol is the industry standard.[1]

Protocol: Modified Appel Reaction (Iodine/Triphenylphosphine)

Rationale: This method avoids the use of unstable HI and operates under neutral conditions, preventing side reactions at the aryl bromide site.[1]

Reagents:

-

Precursor: 2-(4-Bromo-2-chlorophenyl)ethanol (1.0 equiv)[1]

-

Iodine (

): 1.2 equiv[1] -

Triphenylphosphine (

): 1.2 equiv[1] -

Imidazole: 1.5 equiv (Acid scavenger)[1]

-

Solvent: Dichloromethane (DCM), anhydrous[1]

Step-by-Step Workflow:

-

Preparation: Charge a flame-dried round-bottom flask with

and imidazole in anhydrous DCM under -

Activation: Add iodine portion-wise over 15 minutes. The solution will turn dark brown then fade to a yellow suspension as the iodophosphonium salt forms.

-

Addition: Dissolve the alcohol precursor in minimal DCM and add dropwise to the reaction mixture at 0°C.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc 9:1). The iodide moves significantly faster (

~0.[1]8) than the alcohol ( -

Workup: Quench with saturated aqueous

(sodium thiosulfate) to remove excess iodine (color change from purple/brown to clear).[1] Extract with DCM.[2][3] -

Purification: Pass the organic layer through a short silica plug to remove triphenylphosphine oxide (

).[1] Concentrate and purify via flash column chromatography (100% Hexanes).

Yield Expectation: 85–92%

Part 4: Reactivity & Applications

The utility of CAS 916516-91-1 stems from its Chemoselective Triad . It contains three distinct halogen handles that react under mutually exclusive conditions.[3]

-

Alkyl Iodide (

-I): The most reactive site.[1] Undergoes -

Aryl Bromide (

-Br): The secondary handle.[1] Reactive in Palladium-catalyzed cross-couplings (Suzuki-Miyaura, Buchwald-Hartwig) at elevated temperatures (>60°C). -

Aryl Chloride (

-Cl): The "silent" partner.[1] Generally inert under conditions used for I and Br displacement. Can be activated using specialized bulky phosphine ligands (e.g., XPhos) in a final diversification step.[1]

Reactivity Pathway Diagram

Figure 1: The sequential functionalization logic of CAS 916516-91-1. The alkyl iodide is displaced first, preserving the aryl halides for subsequent catalytic cycles.[1]

Part 5: Handling, Stability & Safety

1. Light Sensitivity (Photolysis):

Alkyl iodides are prone to homolytic cleavage of the C-I bond upon exposure to UV/visible light, liberating free radicals and iodine (

-

Protocol: Store in amber glass vials wrapped in aluminum foil.

-

Stabilization: For long-term storage (>1 month), add a stabilizer such as copper turnings or silver wool to scavenge free iodine.[1]

2. Thermal Stability: The compound is thermally stable up to ~100°C but should not be distilled at atmospheric pressure.

-

Storage: Keep at 2–8°C (Refrigerator).

3. Safety Hazards:

-

Alkylating Agent: Like all primary alkyl iodides, this compound is a potent alkylating agent.[1] It can alkylate DNA.

-

PPE: Double nitrile gloves, lab coat, and chemical fume hood are mandatory.[1]

-

Disposal: Do not mix with oxidizing agents. Dispose of as halogenated organic waste.

References

-

Mitsubishi Tanabe Pharma Corp. (2009).[1][4] Novel fused heterocyclic compounds and use thereof. European Patent EP2017257A1. Link[1]

- Primary source identifying the specific CAS and its use in pharmaceutical synthesis.

-

Garegg, P. J., et al. (1985).[1] Novel Reagents for the Conversion of Alcohols to Iodides.[5][6][7]Journal of the Chemical Society, Perkin Transactions 1, 1183.[1]

- Foundational method for the imidazole/iodine/triphenylphosphine iodin

-

Boto, A., et al. (2005).[1] One-Pot Synthesis of Alkyl Iodides from Alcohols.Tetrahedron Letters, 46(46), 7917-7920.[1]

- Modern optimization of the iodin

-

National Center for Biotechnology Information. (2024).[1] PubChem Compound Summary for CID 85864598 (Analogous Structure).[1]Link[1]

- Source for calculated physicochemical property verific

Sources

2-(4-Bromo-2-chlorophenyl)ethyl iodide safety data sheet (SDS)

Part 1: Executive Technical Profile

Compound Identity & Significance 2-(4-Bromo-2-chlorophenyl)ethyl iodide (CAS: 916516-91-1) is a specialized di-halogenated aryl-alkyl building block. Its structural uniqueness lies in its dual-reactivity profile :

-

Aryl Halide Core: The 4-bromo and 2-chloro positions on the benzene ring allow for orthogonal cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig amination), with the bromide being significantly more reactive than the chloride.

-

Alkyl Iodide Tail: The ethyl iodide side chain acts as a potent electrophile, susceptible to nucleophilic substitution (

) or radical-mediated transformations.

This compound is primarily utilized in the synthesis of complex pharmacophores, specifically in modifying receptor-binding affinities where the ethyl linker provides critical steric spacing.

Physicochemical Specifications

| Property | Value / Description | Note |

| CAS Number | 916516-91-1 | Unique Identifier |

| Molecular Formula | ||

| Molecular Weight | 345.40 g/mol | |

| Appearance | Off-white to pale yellow solid/oil | Color darkens upon iodine liberation |

| Solubility | DCM, Chloroform, DMSO, THF | Insoluble in water |

| Stability | Light & Moisture Sensitive | Critical: Iodides degrade to |

Part 2: Hazard Identification & Risk Assessment (GHS)

Scientist’s Commentary: Unlike standard alkyl halides, this compound combines the lachrymatory potential of benzyl-like halides with the systemic toxicity of alkylating agents. Treat this as a non-threshold genotoxic carcinogen until specific toxicology data proves otherwise.

GHS Classification (Derived from Structural Analogs)

-

Signal Word: DANGER

-

Health Hazards:

Precautionary Logic

-

P280: Wear double nitrile gloves. The lipophilic nature of the ethyl linker facilitates dermal absorption.

-

P210: Keep away from heat. Alkyl iodides can decompose violently at high temperatures, releasing toxic iodine vapors (

) and hydrogen halides (

Part 3: Synthesis & Experimental Protocols

Context: Commercial availability of this specific iodide is often sporadic. Below is a validated Appel Reaction protocol to synthesize this compound from its alcohol precursor, 2-(4-Bromo-2-chlorophenyl)ethanol. This method is preferred over Finkelstein conditions to avoid halide scrambling on the aromatic ring.

Protocol: Appel Iodination

Reagents:

-

2-(4-Bromo-2-chlorophenyl)ethanol (1.0 equiv)

-

Triphenylphosphine (

) (1.2 equiv) -

Imidazole (1.5 equiv)

-

Iodine (

) (1.2 equiv) -

Solvent: Dichloromethane (DCM), anhydrous.

Step-by-Step Methodology:

-

Preparation: Charge a flame-dried round-bottom flask with the alcohol,

, and imidazole in anhydrous DCM under an Argon atmosphere. Cool to 0°C.[4] -

Addition: Dissolve Iodine in a minimal amount of DCM and add dropwise to the reaction mixture over 20 minutes. Observation: The solution will transition from clear to a persistent yellow/orange.

-

Reaction: Allow the mixture to warm to room temperature and stir for 2–4 hours. Monitor via TLC (Hexane/EtOAc). The alcohol spot (

) should disappear, replaced by the non-polar iodide ( -

Workup: Quench with saturated aqueous

(Sodium Thiosulfate) to reduce excess iodine (color change from orange to clear). Extract with DCM.[4][5] -

Purification: Pass through a short silica plug to remove triphenylphosphine oxide (

).

Visual Workflow: Synthesis & Reactivity

Figure 1: Appel Reaction pathway converting the alcohol precursor to the target iodide while managing phosphine oxide byproducts.

Part 4: Handling, Storage & Stability

The "Iodide Effect":

Alkyl iodides possess a weak C-I bond (

Storage Protocol:

-

Temperature: Store at -20°C.

-

Light: Amber vials wrapped in aluminum foil are mandatory.

-

Stabilization: For long-term storage (>1 month), add a small strip of Copper wire or Silver wool to the vial. This acts as a scavenger for free iodine.

-

Mechanism:[6]

(Precipitates out, preventing autocatalysis).

-

Part 5: Emergency Response & First Aid

Scenario: Spillage in the Fume Hood

-

Neutralize: Cover the spill with a mixture of sand and Sodium Thiosulfate powder. The thiosulfate neutralizes any liberated iodine (turning the brown stain colorless).

-

Disposal: Collect as halogenated organic waste.

Scenario: Skin Contact

-

Immediate Action: Wash with soap and water for 15 minutes.

-

Secondary Treatment: If the skin turns yellow/brown (iodine stain), wash with a 5% solution of sodium thiosulfate to reduce the iodine, then rinse again with water.

-

Medical: Seek evaluation for potential sensitization.[3]

Visual Logic: Emergency Decision Tree

Figure 2: Triage logic for accidental exposure, highlighting the specific use of Thiosulfate for iodine neutralization.

References

-

Toronto Research Chemicals. (2024). 2-(4-Bromo-2-chlorophenyl)ethyl Iodide - Product Information. LGC Standards. Link

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for Ethyl Iodide (Analogous Hazards). PubChem.[7] Link

-

Organic Syntheses. (2010). Appel Reaction Protocols for Alkyl Halide Synthesis. Org. Synth. Link

-

Sigma-Aldrich. (2024). Safety Data Sheet: 1-Bromo-3-chloro-2-iodobenzene (Structural Analog). Merck KGaA. Link

Sources

- 1. fishersci.com [fishersci.com]

- 2. samratpharmachem.com [samratpharmachem.com]

- 3. dept.harpercollege.edu [dept.harpercollege.edu]

- 4. organic-synthesis.com [organic-synthesis.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. tcichemicals.com [tcichemicals.com]

- 7. O-(4-Bromo-2-chlorophenyl) O,S-diethyl phosphorothioate | C10H13BrClO3PS | CID 101213978 - PubChem [pubchem.ncbi.nlm.nih.gov]

A Senior Application Scientist's Guide to 2-(4-Bromo-2-chlorophenyl)ethyl Halides: A Comparative Analysis of Bromide and Iodide Derivatives

Introduction

In the landscape of modern drug discovery and development, the strategic incorporation of halogenated intermediates is a cornerstone of medicinal chemistry. The unique physicochemical properties imparted by halogens can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. This guide provides an in-depth technical comparison of two closely related and highly valuable synthetic building blocks: 2-(4-Bromo-2-chlorophenyl)ethyl bromide and 2-(4-Bromo-2-chlorophenyl)ethyl iodide.

While differing by only a single halogen atom, the choice between the bromide and iodide derivative has significant implications for reaction kinetics, synthetic strategy, and overall efficiency in the preparation of complex pharmaceutical targets. This document will explore the nuances of their synthesis, comparative reactivity, and the underlying chemical principles that govern their utility, providing researchers, scientists, and drug development professionals with the field-proven insights necessary to make informed decisions in their synthetic endeavors. The 4-bromo-2-chlorophenyl motif itself is of significant interest, appearing in compounds with a range of biological activities, including antimalarial and antimicrobial properties.[1]

Molecular and Physical Properties: A Comparative Overview

A fundamental understanding of the physical properties of these two reagents is critical for their effective handling, reaction setup, and purification. While comprehensive experimental data for these specific compounds is not widely published, we can infer their properties based on well-established chemical principles and data from closely related analogs.

| Property | 2-(4-Bromo-2-chlorophenyl)ethyl bromide | 2-(4-Bromo-2-chlorophenyl)ethyl iodide | Rationale for Differences |

| Molecular Formula | C₈H₇Br₂Cl | C₈H₇BrClI | The ethyl bromide is replaced by an ethyl iodide. |

| Molecular Weight | ~322.35 g/mol | 343.85 g/mol [2] | The atomic weight of iodine is significantly higher than that of bromine. |

| Boiling Point | Expected to be lower than the iodide | Expected to be higher than the bromide | Increased molecular weight and stronger van der Waals forces in the iodide lead to a higher boiling point. |

| Density | Expected to be lower than the iodide | Expected to be higher than the bromide | The greater mass of the iodine atom results in a more dense molecule. |

| Reactivity | Good electrophile, susceptible to nucleophilic attack. | Excellent electrophile, significantly more reactive than the bromide. | The carbon-iodine bond is weaker and longer than the carbon-bromine bond, making iodide a better leaving group. |

Synthesis of the Precursors

The common starting point for the synthesis of both the bromide and the iodide is the corresponding alcohol, 2-(4-bromo-2-chlorophenyl)ethanol. This alcohol can be prepared from commercially available starting materials through multi-step synthetic sequences. For instance, a plausible route could involve the conversion of a substituted acetophenone to the corresponding phenylacetic acid, followed by reduction to the primary alcohol.[3]

Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl bromide

The conversion of a primary alcohol to an alkyl bromide is a fundamental transformation in organic synthesis. Two common and reliable methods for this conversion are the use of phosphorus tribromide (PBr₃) and the Appel reaction (CBr₄/PPh₃).

Method 1: Using Phosphorus Tribromide (PBr₃)

This method proceeds via an Sₙ2 mechanism, ensuring an inversion of configuration if the starting alcohol is chiral.[4][5] The alcohol's hydroxyl group is converted into a good leaving group by reaction with PBr₃, which is then displaced by a bromide ion.

Experimental Protocol: Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl bromide using PBr₃

-

Reaction Setup: In a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under a nitrogen atmosphere, dissolve 2-(4-bromo-2-chlorophenyl)ethanol (1.0 eq) in anhydrous diethyl ether or dichloromethane (10 volumes).

-

Reagent Addition: Cool the solution to 0 °C using an ice bath. Add phosphorus tribromide (0.33-0.4 eq) dropwise via the dropping funnel, maintaining the temperature below 10 °C.

-

Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Work-up: Carefully quench the reaction by slowly pouring the mixture over ice water. Separate the organic layer, and wash it sequentially with a saturated aqueous solution of sodium bicarbonate and brine.

-

Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by vacuum distillation or column chromatography on silica gel.

Method 2: The Appel Reaction

The Appel reaction provides a mild and efficient alternative for the conversion of primary alcohols to alkyl bromides, also proceeding through an Sₙ2 mechanism with inversion of stereochemistry.[6][7][8]

Experimental Protocol: Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl bromide using the Appel Reaction

-

Reaction Setup: To a flame-dried round-bottom flask under a nitrogen atmosphere, add triphenylphosphine (1.5 eq) and carbon tetrabromide (1.5 eq) in anhydrous dichloromethane (10 volumes).

-

Reagent Addition: Cool the mixture to 0 °C and add a solution of 2-(4-bromo-2-chlorophenyl)ethanol (1.0 eq) in dichloromethane dropwise.

-

Reaction Progression: Stir the reaction mixture at room temperature for 2-4 hours, monitoring by TLC.

-

Work-up and Purification: Upon completion, concentrate the reaction mixture and purify the residue directly by column chromatography on silica gel to separate the product from triphenylphosphine oxide and unreacted starting materials.

Caption: Workflow for the Appel Reaction.

Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl iodide

The most direct and efficient method for the synthesis of the iodide derivative from the corresponding bromide is the Finkelstein reaction . This is a classic Sₙ2 reaction that involves halogen exchange.

The Finkelstein Reaction: A Deeper Dive

The Finkelstein reaction is a powerful tool for the preparation of alkyl iodides from alkyl chlorides or bromides.[9] The reaction is typically carried out by treating the alkyl halide with a solution of sodium iodide in acetone. The success of this equilibrium reaction is driven by Le Châtelier's principle. Sodium iodide is soluble in acetone, while the resulting sodium bromide or sodium chloride is not.[9] This causes the precipitation of the less soluble salt, effectively removing it from the reaction mixture and driving the equilibrium towards the formation of the alkyl iodide.[9]

Sources

- 1. Synthesis and structure of 4-bromo-2-chlorophenyl 4′-methoxy-[1,1′-biphenyl]-4-carboxylate featuring short halogen⋯oxygen contacts - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Buy Online CAS Number 916516-91-1 - TRC - 2-(4-Bromo-2-chlorophenyl)ethyl Iodide | LGC Standards [lgcstandards.com]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 4. SOCl2 and PBr3 - Chemistry Steps [chemistrysteps.com]

- 5. byjus.com [byjus.com]

- 6. orgosolver.com [orgosolver.com]

- 7. Alcohol to Bromide - Common Conditions [commonorganicchemistry.com]

- 8. Appel Reaction [organic-chemistry.org]

- 9. organic-synthesis.com [organic-synthesis.com]

Methodological & Application

Application Note: Synthesis of SGLT2 Inhibitor Impurities Using 2-(4-Bromo-2-chlorophenyl)ethyl Iodide

Executive Summary & Regulatory Context

In the development of Sodium-Glucose Co-Transporter 2 (SGLT2) inhibitors (e.g., Dapagliflozin, Empagliflozin), the characterization of process-related impurities is a critical requirement for NDA filings under ICH Q3A(R2) and Q3B(R2) guidelines.

While the primary scaffold of most gliflozins utilizes a diarylmethane (benzyl) linkage, raw material impurities containing ethyl homologs can lead to the formation of phenethyl analogs . These "chain-extended" impurities are often difficult to purge due to their physicochemical similarity to the API.

This application note details the synthesis of the 4-Bromo-2-chlorophenethyl impurity standard using 2-(4-Bromo-2-chlorophenyl)ethyl iodide . This reagent serves as a highly reactive electrophile for generating reference standards required for HPLC method validation and toxicological qualification.

Chemical Strategy & Mechanism[1][2][3][4]

The synthesis relies on the superior leaving group ability of the iodide (I⁻) compared to the bromide or chloride.[1] The 2-(4-Bromo-2-chlorophenyl)ethyl iodide reagent is typically employed in an SN2 nucleophilic substitution with the SGLT2 aglycone or the sugar hydroxyls.

Key Mechanistic Considerations:

-

Leaving Group Lability: The C–I bond is weaker (approx. 57 kcal/mol) than the C–Br bond (approx. 68 kcal/mol), accelerating the alkylation rate by orders of magnitude.

-

Regioselectivity: When coupling with a poly-hydroxylated sugar moiety (e.g., glucose derivatives), the reaction must be controlled (via protecting groups or base strength) to target the specific site of impurity formation.

-

Stability: Primary alkyl iodides are sensitive to light and heat. Protocols must minimize radical degradation (homolysis).

Reaction Pathway Diagram[6][7]

Figure 1: Synthetic pathway for generating the phenethyl impurity standard.

Experimental Protocols

Protocol A: Preparation/Activation of the Iodide Reagent

Note: If the iodide is not commercially available in high purity, it must be synthesized from the corresponding alcohol or bromide to ensure >98% purity for reference standard use.

Objective: Convert 2-(4-Bromo-2-chlorophenyl)ethanol to the iodide via the Appel Reaction (modified).

Materials:

-

2-(4-Bromo-2-chlorophenyl)ethanol (1.0 eq)

-

Triphenylphosphine (PPh₃) (1.2 eq)

-

Iodine (I₂) (1.2 eq)

-

Imidazole (1.5 eq)

-

Dichloromethane (DCM) (anhydrous)

Step-by-Step Procedure:

-

Dissolution: Charge a flame-dried 3-neck flask with DCM (10 vol) and PPh₃ (1.2 eq) . Stir until dissolved under N₂ atmosphere.

-

Addition: Add Imidazole (1.5 eq) followed by the dropwise addition of I₂ (1.2 eq) at 0°C. Stir for 15 minutes until a yellow suspension forms.

-

Substrate Introduction: Add 2-(4-Bromo-2-chlorophenyl)ethanol dropwise (dissolved in minimal DCM) at 0°C.

-

Reaction: Allow the mixture to warm to 20–25°C. Stir for 2–4 hours.

-

Checkpoint: Monitor via TLC (Hexane/EtOAc 8:2). The alcohol spot (lower R_f) should disappear; the iodide spot (high R_f) will appear.

-

-

Work-up: Quench with 10% Na₂S₂O₃ (aq) to remove excess iodine (color change from brown to clear).

-

Extraction: Separate phases. Wash organic layer with water and brine.[2][3] Dry over Na₂SO₄.[2]

-

Purification: Concentrate and purify via silica gel flash chromatography (100% Hexanes → 5% EtOAc/Hexanes). The iodide is non-polar.

-

Storage: Store in amber vials at -20°C (light sensitive).

-

Protocol B: Synthesis of the Impurity (Coupling Reaction)

Objective: Alkylation of the SGLT2 Aglycone (e.g., a phenol intermediate) with the Iodide.

Materials:

-

SGLT2 Phenolic Intermediate (e.g., Des-ethyl Dapagliflozin precursor) (1.0 eq)

-

2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.2 eq)[4]

-

Cesium Carbonate (Cs₂CO₃) (2.0 eq) - Preferred over K₂CO₃ for better solubility.

-

Acetonitrile (ACN) or DMF.

Step-by-Step Procedure:

-

Setup: In a reaction vial, dissolve the Phenolic Intermediate in ACN (10 vol) .

-

Base Addition: Add Cs₂CO₃ (2.0 eq) . Stir for 30 minutes at room temperature to generate the phenoxide anion.

-

Alkylation: Add 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.2 eq) .

-

Thermal Cycle: Heat the mixture to 50–60°C for 6–12 hours.

-

Caution: Do not overheat (>80°C) to avoid elimination of the ethyl iodide to the corresponding styrene derivative (styrene impurities are common side-products).

-

-

Quench: Cool to RT. Filter off inorganic salts.

-

Isolation: Concentrate the filtrate. Dissolve residue in EtOAc, wash with water.[5]

-

Final Purification: Isolate the target impurity via Preparative HPLC (C18 column, Water/ACN gradient).

Analytical Characterization Data

The following data profiles are expected for the valid reference standard.

| Analytical Method | Parameter | Expected Result / Criteria |

| HPLC (UV) | Purity | > 95.0% (Area %) at 220 nm |

| 1H NMR | Ethylene Linker | Two triplets (or multiplet) at δ 3.0–4.2 ppm (distinct from benzylic singlet). |

| 1H NMR | Aromatic Region | Distinct pattern for 1,2,4-substitution (4-Br-2-Cl ring). |

| Mass Spec (ESI) | Molecular Ion | [M+H]⁺ or [M+NH₄]⁺ matching the calculated mass. |

| Isotopic Pattern | Br/Cl Signature | Distinctive isotopic cluster (M, M+2, M+4) due to ⁷⁹Br/⁸¹Br and ³⁵Cl/³⁷Cl. |

Impurity Profiling Workflow

Figure 2: Workflow for identifying and validating the impurity using the synthesized standard.

Troubleshooting & Critical Control Points

-

Reagent Instability: The ethyl iodide reagent can degrade to the alkene (elimination) or alcohol (hydrolysis).

-

Solution: Always use freshly purified reagent. If the reagent is dark brown, wash with sodium thiosulfate before use.

-

-

Elimination Side Reaction: During the coupling step (Protocol B), the base can act as a nucleophile or a base.

-

Solution: Use a non-nucleophilic base (Cs₂CO₃) and strictly control temperature. If styrene formation is observed, lower temperature to 40°C and extend reaction time.

-

-

Regioisomerism: Ensure the starting material is 4-Bromo-2-chloro, not 5-Bromo-2-chloro (which is the standard Dapa intermediate). The 4-Br isomer represents a specific regioisomeric impurity arising from raw material contamination.

References

-

International Council for Harmonisation (ICH). "Impurities in New Drug Substances Q3A(R2)." ICH Guidelines. Available at: [Link]

-

Yu, J., et al. (2019). "A Concise and Efficient Synthesis of Dapagliflozin."[6] Organic Process Research & Development. Available at: [Link]

-

Wang, X., et al. (2014). "Efficient Synthesis of Empagliflozin, an Inhibitor of SGLT-2."[6] Organic Letters. Available at: [Link]

- Finkelstein, H. (1910). "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Berichte der deutschen chemischen Gesellschaft. (Classic mechanism reference).

-

Organic Chemistry Portal. "Appel Reaction." Available at: [Link]

Sources

- 1. A tried-and-true synthesis method, describing iodination reactions with halogen exchange (1): Discussion series on bromination/iodination reactions 12 – Chemia [chemia.manac-inc.co.jp]

- 2. organic-synthesis.com [organic-synthesis.com]

- 3. ias.ac.in [ias.ac.in]

- 4. fishersci.ie [fishersci.ie]

- 5. Breaking boundaries in diabetic nephropathy treatment: design and synthesis of novel steroidal SGLT2 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 6. semanticscholar.org [semanticscholar.org]

Application Note: Chemoselective Nucleophilic Substitution Protocols for 2-(4-Bromo-2-chlorophenyl)ethyl iodide

Executive Summary & Substrate Analysis

This guide details the protocols for the functionalization of 2-(4-Bromo-2-chlorophenyl)ethyl iodide via nucleophilic substitution (SN2). This specific scaffold represents a high-value "bifunctional" intermediate in drug discovery. It contains a highly reactive primary alkyl iodide tail and a deactivated, poly-halogenated aromatic core.

Strategic Value: The primary alkyl iodide allows for mild, room-temperature derivatization (C-N, C-C, or C-S bond formation) without disturbing the aromatic halides (Ar-Br, Ar-Cl). This chemoselectivity is critical, as it preserves the aromatic handles for subsequent metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura or Buchwald-Hartwig) later in the synthetic sequence.

Chemoselectivity Profile

The success of these protocols relies on the reactivity hierarchy of carbon-halogen bonds.

| Bond Type | Bond Energy (approx.) | Reactivity (SN2) | Reactivity (Pd-Catalyzed) |

| C(sp3)-I (Ethyl chain) | ~53 kcal/mol | High (Fast) | High |

| C(sp2)-Br (Aromatic) | ~81 kcal/mol | Inert | High |

| C(sp2)-Cl (Aromatic) | ~96 kcal/mol | Inert | Moderate/Low |

Expert Insight: Under the SN2 conditions described below (polar aprotic solvent, non-metal nucleophile, <80°C), the aromatic ring is spectating. The Ar-Br and Ar-Cl bonds require oxidative addition by a transition metal (Pd, Ni) or harsh SNAr conditions (strong alkoxide, >120°C) to react. Therefore, no protecting groups are required for the aryl halides.

Decision Tree & Workflow

The following decision tree guides the selection of the appropriate protocol based on the target moiety.

Figure 1: Strategic selection of nucleophilic substitution protocols based on desired downstream utility.

General Handling & Safety (Critical)

-

Alkylating Agent: 2-(4-Bromo-2-chlorophenyl)ethyl iodide is a potent alkylating agent. It can alkylate DNA. Handle exclusively in a fume hood with double nitrile gloves.

-

Light Sensitivity: Alkyl iodides degrade to liberate I2 (turning purple/brown) upon light exposure. Store in amber vials wrapped in foil at 4°C.

-

Destruction: Quench excess alkyl iodides with an amine solution or aqueous sodium thiosulfate before disposal.

Protocol A: Azidation (Synthesis of Azido-Linker)

This protocol yields the azide derivative, a "Click Chemistry" handle, without affecting the aryl halides.

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Azide (NaN3) (1.5 equiv) [Warning: Toxic, explosion hazard with DCM]

-

Solvent: Anhydrous DMF (0.2 M concentration)

Step-by-Step Methodology:

-

Preparation: Charge a round-bottom flask with 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.0 equiv).

-

Solvation: Add anhydrous DMF. Stir until fully dissolved.

-

Addition: Add NaN3 (1.5 equiv) in a single portion. The salt may not fully dissolve immediately.

-

Reaction: Stir at room temperature for 4–6 hours.

-

Note: Heating is rarely necessary for primary alkyl iodides and increases safety risks with azides.

-

-

Monitoring: Monitor by TLC (Hexane/EtOAc). The starting iodide (high Rf) will disappear; the azide (similar Rf but non-UV active to I2 stain) forms.

-

Workup: Dilute with Et2O (do not use DCM with azides). Wash 3x with water to remove DMF and excess NaN3. Wash 1x with brine.

-

Drying: Dry organic layer over MgSO4, filter, and concentrate in vacuo (bath < 35°C).

Expected Yield: >90% Validation: IR Spectrum: Strong diagnostic peak at ~2100 cm-1 (-N3 stretch).

Protocol B: Amination (Secondary Amine Alkylation)

Direct displacement using a secondary amine (e.g., morpholine, piperidine) to form a tertiary amine.

Reagents:

-

Substrate (1.0 equiv)

-

Secondary Amine (1.2 equiv)

-

Base: K2CO3 (2.0 equiv) or DIPEA (1.5 equiv)

-

Solvent: Acetonitrile (MeCN) (Reagent Grade)

Step-by-Step Methodology:

-

Setup: In a reaction vial, combine the substrate (1.0 equiv) and K2CO3 (2.0 equiv) in MeCN.

-

Nucleophile Addition: Add the secondary amine (1.2 equiv).

-

Thermal Activation: Heat the mixture to 50–60°C .

-

Why: While iodides react at RT, amines are often sterically hindered. Mild heating ensures completion without risking elimination (styrene formation).

-

-

Completion: Reaction is typically complete in 2–4 hours.

-

Workup: Filter off the potassium salts. Concentrate the filtrate.

-

Purification: The residue is usually an oil. If necessary, purify via Acid-Base extraction (dissolve in Et2O, extract into 1M HCl, basify aqueous layer, extract back into Et2O).

Expert Insight: Avoid using primary amines (R-NH2) unless in large excess (5-10 equiv), as they will rapidly undergo double alkylation to form the tertiary amine impurity.

Protocol C: Cyanation (Homologation)

Synthesis of the nitrile derivative, extending the carbon chain by one unit.

Reagents:

-

Substrate (1.0 equiv)

-

Sodium Cyanide (NaCN) or Potassium Cyanide (KCN) (1.2 equiv) [Danger: Fatal if swallowed/inhaled]

-

Solvent: DMSO (dry)

Step-by-Step Methodology:

-

Safety Check: Ensure a bleach quench bath is prepared for all cyanide waste.

-

Dissolution: Dissolve NaCN (1.2 equiv) in DMSO. (Note: NaCN dissolves slowly; mild warming to 40°C helps).

-

Addition: Add the iodide substrate (1.0 equiv) slowly to the cyanide solution.

-

Exotherm Control: The reaction is exothermic. Add slowly to prevent runaway heating which could degrade the DMSO.

-

-

Reaction: Stir at ambient temperature for 3 hours.

-

Quench: Pour the reaction mixture into a 1% aqueous NaOH solution (Basic pH prevents HCN gas formation).

-

Extraction: Extract with Ethyl Acetate (3x). Wash organics with water (2x) and brine.[1]

-

Concentration: Dry and concentrate.

Analytical Validation & Troubleshooting

NMR Diagnostics

The transformation is best monitored by 1H NMR, specifically tracking the triplet of the ethyl chain adjacent to the functional group.

| Functional Group (X) | Chemical Shift (δ, ppm) for -CH2-X | Multiplicity |

| -I (Starting Material) | 3.30 – 3.40 | Triplet |

| -N3 (Azide) | 3.50 – 3.60 | Triplet |

| -NR2 (Amine) | 2.60 – 2.80 | Triplet |

| -CN (Nitrile) | 2.50 – 2.65 | Triplet |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| Styrene Formation (Olefin peaks in NMR at 5.0-6.0 ppm) | Elimination (E2) competed with Substitution (SN2). | Base was too strong or temperature too high. Switch to weaker base (NaHCO3) or lower temperature. |

| Purple Coloration | Iodine liberation (Decomposition). | Substrate is old or light-exposed. Wash organic layer with 10% Na2S2O3 to remove iodine. |

| No Reaction | Nucleophile insolubility. | Change solvent. Azides/Cyanides require high dielectric constants (DMSO/DMF). |

Workflow Visualization

The following diagram illustrates the standard workflow for the Azidation protocol (Protocol A), emphasizing safety checkpoints.

Figure 2: Operational workflow for the conversion of the iodide to the azide, highlighting critical safety steps.

References

-

SN2 Kinetics & Mechanism: LibreTexts Chemistry. (2021).[2] The SN2 Mechanism and Kinetics. Retrieved from [Link]

-

Chemoselectivity (Alkyl vs Aryl Halides): StackExchange Chemistry. (2020). Relative reactivity of alkyl and aryl halides in nucleophilic-substitution reactions. Retrieved from [Link]

- Analogous Scaffold Synthesis: Google Patents. (2002). US6417407B1 - Method of making 2-bromo-4-chloro substituted phenols. (Demonstrates stability of the Ar-Br/Cl core).

Sources

Application Notes and Protocols for 2-(4-Bromo-2-chlorophenyl)ethyl Iodide: A Versatile Intermediate in Pharmaceutical Synthesis

These application notes provide an in-depth guide for researchers, medicinal chemists, and drug development professionals on the synthesis and utilization of 2-(4-Bromo-2-chlorophenyl)ethyl iodide. This halogenated phenethyl derivative is a valuable building block in the construction of complex pharmaceutical molecules, offering a reactive handle for introducing the 4-bromo-2-chlorophenyl motif into a variety of scaffolds. The strategic placement of chloro and bromo substituents on the phenyl ring provides opportunities for further functionalization through cross-coupling reactions, while the terminal iodide serves as an excellent leaving group for nucleophilic substitution reactions.

This guide will detail the reliable synthesis of the title compound from its corresponding alcohol and explore its application in the synthesis of key pharmaceutical precursors, including intermediates for antipsychotic agents and the generation of novel arylpiperazine derivatives for structure-activity relationship (SAR) studies.

Part 1: Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl Iodide

The conversion of a primary alcohol to an alkyl iodide is a fundamental transformation in organic synthesis. For substrates that may be sensitive to harsh acidic conditions, the Appel reaction provides a mild and efficient alternative.[1][2] This reaction utilizes triphenylphosphine (PPh₃) and iodine (I₂) to convert an alcohol into the corresponding iodide in situ.

The mechanism proceeds through the formation of an initial complex between triphenylphosphine and iodine, leading to a phosphonium iodide species. The alcohol then attacks this species, forming an alkoxyphosphonium iodide intermediate. The key to the reaction's success is the subsequent Sₙ2 displacement of the activated hydroxyl group by the iodide ion. The driving force for this reaction is the formation of the highly stable triphenylphosphine oxide (TPPO) byproduct.[2][3] Imidazole is often added to facilitate the reaction, acting as a mild base and a nucleophilic catalyst.[1]

Protocol 1: Synthesis of 2-(4-Bromo-2-chlorophenyl)ethyl Iodide via Appel Reaction

This protocol describes the conversion of 2-(4-Bromo-2-chlorophenyl)ethanol to 2-(4-Bromo-2-chlorophenyl)ethyl iodide.

Materials:

-

2-(4-Bromo-2-chlorophenyl)ethanol

-

Triphenylphosphine (PPh₃)

-

Iodine (I₂)

-

Imidazole

-

Dichloromethane (DCM), anhydrous

-

Saturated aqueous sodium thiosulfate (Na₂S₂O₃) solution

-

Saturated aqueous sodium chloride (brine) solution

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Nitrogen or Argon gas supply

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Dropping funnel

-

Ice-water bath

-

Standard laboratory glassware for workup

-

Rotary evaporator

-

Silica gel for column chromatography (if necessary)

Procedure:

-

To a dry round-bottom flask under an inert atmosphere (nitrogen or argon), add 2-(4-Bromo-2-chlorophenyl)ethanol (1.0 eq), triphenylphosphine (1.5 eq), and imidazole (2.0 eq).

-

Dissolve the mixture in anhydrous dichloromethane (approx. 10 mL per gram of alcohol).

-

Cool the flask to 0 °C using an ice-water bath.

-

In a separate flask, dissolve iodine (1.5 eq) in anhydrous dichloromethane.

-

Slowly add the iodine solution to the cooled reaction mixture via a dropping funnel over 15-20 minutes. The reaction is exothermic and a color change is typically observed.

-

After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding saturated aqueous sodium thiosulfate solution to consume any excess iodine. The dark color of the solution should fade.

-

Transfer the mixture to a separatory funnel and wash the organic layer sequentially with saturated aqueous sodium thiosulfate, water, and finally, brine.

-

Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate the filtrate under reduced pressure using a rotary evaporator.

-

The crude product will contain triphenylphosphine oxide as a major byproduct. This can often be removed by trituration with a non-polar solvent like hexanes or by silica gel column chromatography (eluting with a hexane/ethyl acetate gradient) to yield pure 2-(4-Bromo-2-chlorophenyl)ethyl iodide.

Diagram 1: Synthesis of the Target Intermediate

Caption: Synthetic pathway for 2-(4-Bromo-2-chlorophenyl)ethyl iodide.

Part 2: Application in Pharmaceutical Synthesis

Application 1: Synthesis of a Precursor for Atypical Antipsychotics

Atypical antipsychotics such as Aripiprazole and Brexpiprazole are cornerstone treatments for schizophrenia and major depressive disorder.[4][5] A common structural feature of these drugs is an arylpiperazine moiety linked to a quinolinone core via an alkyl chain. The synthesis of these molecules often involves the alkylation of a phenolic hydroxyl group on the quinolinone ring.[4][6]

2-(4-Bromo-2-chlorophenyl)ethyl iodide is an ideal reagent for introducing a substituted phenethyl group onto such a scaffold. The following protocol outlines a representative O-alkylation reaction using 7-hydroxy-3,4-dihydro-2(1H)-quinolinone as the nucleophile. This reaction forms a key ether linkage present in many advanced pharmaceutical intermediates.

Protocol 2: O-Alkylation of 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

Materials:

-

7-Hydroxy-3,4-dihydro-2(1H)-quinolinone

-

2-(4-Bromo-2-chlorophenyl)ethyl iodide

-

Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)

-

N,N-Dimethylformamide (DMF) or Acetonitrile (MeCN)

-

Water

-

Ethyl acetate (EtOAc)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Heating mantle with temperature controller

-

Standard laboratory glassware for workup and filtration

Procedure:

-

To a round-bottom flask, add 7-hydroxy-3,4-dihydro-2(1H)-quinolinone (1.0 eq) and a suitable base such as potassium carbonate (2.0 eq).

-

Add a polar aprotic solvent such as DMF or acetonitrile (approx. 15 mL per gram of quinolinone).

-

Stir the suspension at room temperature for 15 minutes to deprotonate the phenol.

-

Add a solution of 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.2 eq) in a small amount of the reaction solvent.

-

Heat the reaction mixture to 60-80 °C and stir for 4-12 hours. Monitor the reaction progress by TLC.

-

After the reaction is complete, cool the mixture to room temperature and pour it into cold water to precipitate the product.

-

Stir the aqueous suspension for 30 minutes, then collect the solid product by vacuum filtration.

-

Wash the filter cake with water and then with a small amount of a cold non-polar solvent (e.g., diethyl ether or hexanes) to remove non-polar impurities.

-

Dry the solid under vacuum to obtain the desired O-alkylated product. Further purification can be achieved by recrystallization from a suitable solvent system (e.g., ethanol/water).

Diagram 2: O-Alkylation for Pharmaceutical Precursor Synthesis

Caption: Synthesis of a key pharmaceutical precursor via O-alkylation.

Application 2: Synthesis of Novel Arylpiperazine Derivatives for SAR Studies

Arylpiperazine moieties are prevalent in centrally active pharmaceuticals due to their ability to interact with various G-protein coupled receptors (GPCRs), such as serotonin and dopamine receptors.[7][8] 2-(4-Bromo-2-chlorophenyl)ethyl iodide can be used as an electrophile to alkylate the secondary amine of a substituted piperazine, thereby generating a library of novel compounds for SAR studies.

This approach allows for systematic modification of the arylpiperazine portion of the molecule to explore how these changes affect receptor binding affinity and functional activity. The bromo and chloro substituents on the phenethyl fragment can also be further modified in later steps using techniques like Suzuki or Buchwald-Hartwig cross-coupling reactions.

Protocol 3: N-Alkylation of Substituted Piperazines

Materials:

-

A substituted piperazine (e.g., 1-(2-methoxyphenyl)piperazine)

-

2-(4-Bromo-2-chlorophenyl)ethyl iodide

-

Potassium carbonate (K₂CO₃) or Triethylamine (TEA)

-

Acetonitrile (MeCN)

-

Water

-

Dichloromethane (DCM) or Ethyl acetate (EtOAc)

Equipment:

-

Round-bottom flask with a magnetic stir bar

-

Reflux condenser

-

Heating mantle

-

Standard laboratory glassware for workup

Procedure:

-

In a round-bottom flask, dissolve the substituted piperazine (1.1 eq) in acetonitrile.

-

Add a base such as potassium carbonate (2.0 eq) or triethylamine (2.0 eq).

-

Add 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.0 eq) to the mixture.

-

Heat the reaction to reflux (approximately 82 °C for acetonitrile) and stir for 6-18 hours, monitoring by TLC.

-

Once the reaction is complete, cool to room temperature and filter off any inorganic salts.

-

Concentrate the filtrate under reduced pressure.

-

Dissolve the residue in dichloromethane or ethyl acetate and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate to yield the crude product.

-

Purify the product by silica gel column chromatography to obtain the pure N-alkylated arylpiperazine derivative.

Diagram 3: Workflow for SAR Library Synthesis

Caption: Workflow for generating an arylpiperazine library for SAR studies.

Part 3: Quantitative Data Summary

The following table summarizes key quantitative data for the protocols described in these application notes. Note that yields are representative and can vary based on reaction scale and purification efficiency.

| Reaction | Starting Material | Product | Molecular Weight ( g/mol ) | Typical Reaction Time | Representative Yield |

| Protocol 1 | 2-(4-Bromo-2-chlorophenyl)ethanol | 2-(4-Bromo-2-chlorophenyl)ethyl iodide | 345.42 | 2-4 hours | 80-90% |

| Protocol 2 | 7-Hydroxy-3,4-dihydro-2(1H)-quinolinone | 7-(2-(4-Bromo-2-chlorophenyl)ethoxy)-3,4-dihydro-2(1H)-quinolinone | 396.67 | 4-12 hours | 75-85% |

| Protocol 3 | 1-(2-Methoxyphenyl)piperazine | 1-(2-(4-Bromo-2-chlorophenyl)ethyl)-4-(2-methoxyphenyl)piperazine | 427.76 | 6-18 hours | 70-85% |

References

-

Organic Synthesis. Alcohol to Bromide/Chloride/Iodide using Appel reaction. [Link]

-

Wikipedia. Appel reaction. [Link]

-

Grokipedia. Appel reaction. [Link]

-

SynArchive. Appel Reaction. [Link]

-

PubMed Central. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents. [Link]

-

PubMed Central. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. [Link]

-

Organic Syntheses. Organic Syntheses Procedure. [Link]

-

Slideshare. “Synthesis, Characterization, and Antipsychotic Evaluation of Some Aryl Piperazine Congeners”. [Link]

- Google Patents. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)

- Google Patents.

-

ResearchGate. Synthesis reaction of the compound Brexpiprazole. [Link]

-

ResearchGate. Synthesis of target piperazine derivatives 23a–h. Reagents and conditions. [Link]

-

Quick Company. Process For The Preparation Of Brexpiprazole And Intermediates Thereof. [Link]

-

Google Patents. (12) United States Patent. [Link]

-

Patsnap. Brexpiprazole patented technology retrieval search results. [Link]

Sources

- 1. organic-synthesis.com [organic-synthesis.com]

- 2. Appel reaction - Wikipedia [en.wikipedia.org]

- 3. alfa-chemistry.com [alfa-chemistry.com]

- 4. US20060079690A1 - Processes for preparing 7-hydroxy-3,4-dihydro-2(1H)-quinolinone and the use in aripiprazole preparation thereof - Google Patents [patents.google.com]

- 5. Brexpiprazole patented technology retrieval search results - Eureka | Patsnap [eureka.patsnap.com]

- 6. researchgate.net [researchgate.net]

- 7. Solid-Phase Synthesis of Arylpiperazine Derivatives and Implementation of the Distributed Drug Discovery (D3) Project in the Search for CNS Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties - PMC [pmc.ncbi.nlm.nih.gov]

Reaction conditions for coupling 2-(4-Bromo-2-chlorophenyl)ethyl iodide with amines

Topic: Reaction conditions for coupling 2-(4-Bromo-2-chlorophenyl)ethyl iodide with amines Content Type: Application Note & Protocol Audience: Researchers, scientists, and drug development professionals.[1]

Methodology for the Chemoselective Synthesis of Polysubstituted Phenethylamines

Introduction & Strategic Analysis

The coupling of 2-(4-Bromo-2-chlorophenyl)ethyl iodide (Substrate 1 ) with amines is a pivotal transformation in the synthesis of serotonin (5-HT) receptor modulators and trace amine-associated receptor (TAAR) ligands.[1] This scaffold presents a unique "chemical triad" of reactivity:

-

Alkyl Iodide: A highly reactive electrophile prone to nucleophilic substitution (

). -

Aryl Bromide & Chloride: Latent handles for downstream cross-coupling (e.g., Suzuki-Miyaura, Buchwald-Hartwig) that must remain inert during the alkylation step.[1]

-

Benzylic Acidity: The electron-withdrawing nature of the ortho-chloro and para-bromo substituents increases the acidity of the benzylic protons (

-protons), significantly heightening the risk of E2 elimination to form the corresponding styrene.

Mechanistic Insight: The vs. E2 Competition

Success relies on maximizing the rate of bimolecular nucleophilic substitution (

-

The Trap: The 2-chloro and 4-bromo substituents exert an inductive electron-withdrawing effect (

), stabilizing the developing negative charge on the benzylic carbon in the E2 transition state. This makes Substrate 1 more prone to elimination than unsubstituted phenethyl iodide. -

The Solution: Use of polar aprotic solvents (to strip cations and activate the amine nucleophile) combined with mild, non-alkoxide bases (to minimize proton abstraction).

Reaction Pathway Visualization

The following diagram illustrates the divergent pathways. The objective is to steer the reaction along the blue path (

Caption: Kinetic competition between substitution (Green) and elimination (Red). The electron-poor ring of Substrate 1 accelerates the E2 pathway, requiring strict base control.

Optimized Reaction Conditions

The following matrix synthesizes experimental data for optimal conversion.

| Parameter | Recommended Condition | Rationale |

| Solvent | Acetonitrile ( | |

| Base | Strong enough to neutralize HI, weak enough to prevent benzylic deprotonation (E2).[1] Avoid | |

| Stoichiometry | Amine (1.5 – 3.0 eq) | Excess amine acts as a nucleophile and HI scavenger. Crucial for primary amines to prevent double alkylation. |

| Temperature | Iodide is a good leaving group; high heat ( | |

| Additive | None (usually) | If reaction is sluggish, add 10 mol% |

Standard Protocol: Coupling with Primary/Secondary Amines[1]

Target: Synthesis of N-substituted-2-(4-bromo-2-chlorophenyl)ethan-1-amine. Scale: 1.0 mmol (adaptable).

Materials

-

Substrate: 2-(4-Bromo-2-chlorophenyl)ethyl iodide (345 mg, 1.0 mmol).

-

Amine: 1.5 – 3.0 mmol (Use 3.0 eq for primary amines; 1.5 eq for secondary amines).[1]

-

Base: Potassium Carbonate (

), anhydrous, granular (414 mg, 3.0 mmol).[1] -

Solvent: Acetonitrile (anhydrous), 5.0 mL (

concentration).

Step-by-Step Procedure

-

Preparation:

-

Flame-dry a 25 mL round-bottom flask equipped with a magnetic stir bar.

-

Purge with Nitrogen (

) or Argon.[1] Note: Iodides are light-sensitive; wrap the flask in aluminum foil if the reaction time exceeds 12 hours.

-

-

Solubilization:

-

Add the Amine and

to the flask. -

Add Acetonitrile (5 mL) and stir at Room Temperature (RT) for 10 minutes to create a homogeneous suspension.

-

-

Addition:

-

Dissolve Substrate 1 in a minimal amount of Acetonitrile (1 mL).

-

Add the substrate solution dropwise to the stirring amine suspension over 5 minutes. Reason: Slow addition keeps the amine concentration high relative to the alkyl halide, suppressing over-alkylation.

-

-

Reaction:

-

Heat the mixture to

using an oil bath. -

Monitor via TLC (Hexane/EtOAc) or LC-MS.[1]

-

Self-Validation Check: The reaction typically reaches completion in 4–6 hours . The appearance of a less polar spot (styrene) indicates overheating; reduce temp to

.

-

-

Workup:

-

Cool to RT. Filter off the inorganic solids (

, -

Concentrate the filtrate under reduced pressure.

-

Partition: Dissolve residue in DCM (20 mL) and wash with Water (2 x 10 mL) followed by Brine (10 mL).

-

Dry over

, filter, and concentrate.[1]

-

-

Purification:

-

Purify via Flash Column Chromatography.

-

Eluent: DCM:MeOH (95:[1]5) with 1%

(or Triethylamine) to prevent tailing of the amine product on silica.

-

Troubleshooting & Critical Controls

| Observation | Root Cause | Corrective Action |

| Styrene formation (Olefin detected by NMR | Base is too strong or Temp too high.[1] | Switch base to |

| Dialkylation (M+ mass + Substrate mass) | Amine concentration too low.[1] | Increase Amine equivalents (to 5.0 eq) or use a syringe pump for slow addition of the Iodide. |

| No Reaction | Nucleophile is sterically hindered. | Switch solvent to DMF or DMSO ; add 0.5 eq |

| Darkening of Reaction | Iodine liberation ( | Add 10% Sodium Thiosulfate wash during workup to reduce |

Safety & Handling

-

Alkylating Potential: 2-(4-Bromo-2-chlorophenyl)ethyl iodide is a potent alkylating agent.[1] Handle in a fume hood with double nitrile gloves.

-

Light Sensitivity: Store the iodide precursor in amber vials at

to prevent decomposition to -

Waste: Segregate halogenated organic waste.

References

-

General Nucleophilic Substitution on Phenethyl Halides

-

Synthesis of Halogenated Phenethylamines

-

Solvent Effects in Alkylation

-

Reichardt, C. Solvents and Solvent Effects in Organic Chemistry. Wiley-VCH.[1] (Theoretical basis for choosing Acetonitrile/DMF).

-

-

Specific Reactivity of 2-(4-bromophenyl)

Sources

Synthesis of 2-(4-Bromo-2-chlorophenyl)ethanol from ethyl iodide derivative

Executive Summary

This application note details the synthesis of 2-(4-Bromo-2-chlorophenyl)ethanol (Target Molecule, TM ) utilizing a 4-Bromo-2-chloro-1-(2-iodoethyl)benzene precursor (the "ethyl iodide derivative").

While direct hydrolytic displacement of primary alkyl iodides is a standard transformation, the specific electronic and steric environment of the 2-chloro-4-bromo substituted benzene ring introduces a critical competing pathway: E2 elimination to form the styrene derivative (4-bromo-2-chlorostyrene). The benzylic protons in this scaffold are sufficiently acidic—enhanced by the electron-withdrawing inductive effect of the ortho-chlorine—to make elimination the dominant pathway under standard alkaline hydrolysis conditions (NaOH/H₂O).

To circumvent this, this protocol utilizes an Acetolysis-Methanolysis sequence (The "Acetate Switch"). This two-step method employs Silver Acetate (AgOAc) to facilitate an

Strategic Analysis & Mechanism

The Chemoselectivity Challenge

The transformation of the ethyl iodide derivative (

-

Path A (Desired): Nucleophilic attack at the

-carbon ( -

Path B (Undesired): Deprotonation of the

-carbon (benzylic position) leading to elimination (

The ortho-chlorine substituent creates steric bulk that hinders nucleophilic approach, while simultaneously increasing the acidity of the benzylic protons, favoring Path B. Using a hard base like Sodium Hydroxide (NaOH) typically results in a 60:40 mixture of Styrene:Alcohol.

The Solution: The Acetate Switch

By using Silver Acetate (AgOAc) in Acetic Acid:

-

Ag⁺ Assistance: Silver coordinates with the Iodide, acting as a "halophile" to weaken the C-I bond and precipitate AgI (driving force).

-

Soft Nucleophile: The acetate ion (

) is a weaker base than hydroxide, significantly reducing the rate of proton abstraction (Elimination) while retaining sufficient nucleophilicity for substitution. -

Result: Formation of the intermediate ester, which is then quantitatively hydrolyzed.

Reaction Pathway Diagram

Figure 1: Mechanistic pathway illustrating the divergence between the undesired elimination (red) and the desired acetolysis (green).

Detailed Experimental Protocol

Materials & Equipment

-

Precursor: 4-Bromo-2-chloro-1-(2-iodoethyl)benzene (Note: If synthesizing from the bromide, ensure all inorganic salts are removed prior to this step).

-

Reagents: Silver Acetate (AgOAc, 99%), Glacial Acetic Acid (AcOH), Methanol (MeOH), Potassium Carbonate (K₂CO₃).

-

Safety: Alkyl iodides are potential alkylating agents (carcinogens). Silver salts are toxic. Perform all work in a fume hood.

Step 1: Acetolysis (Displacement)

-

Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser. Connect to a nitrogen line.[1][2]

-

Dissolution: Charge the flask with 4-Bromo-2-chloro-1-(2-iodoethyl)benzene (10.0 mmol, 3.47 g) and Glacial Acetic Acid (35 mL). Stir until dissolved.

-

Reagent Addition: Add Silver Acetate (12.0 mmol, 2.00 g) in a single portion. Protect the flask from light (wrap in aluminum foil) as silver salts are photosensitive.

-

Reaction: Heat the mixture to 80°C for 4 hours.

-

Observation: A yellow precipitate (AgI) will form rapidly.

-

-

Monitoring: Check by TLC (Hexane/EtOAc 9:1). The high Rf iodide spot should disappear, replaced by the lower Rf ester spot.

-

Workup:

-

Filter through a pad of Celite to remove the AgI precipitate. Wash the pad with Ethyl Acetate (50 mL).

-

Concentrate the filtrate under reduced pressure to remove the bulk of Acetic Acid.

-

Note: Complete removal of acetic acid is critical to prevent buffering in the next step.

-

Redissolve the residue in Ethyl Acetate (50 mL) and wash with Saturated NaHCO₃ (2 x 30 mL) to neutralize residual acid. Dry over Na₂SO₄ and concentrate.

-

Intermediate Yield: Expect ~95% of the crude acetate ester.

Step 2: Methanolysis (Deprotection)

-

Setup: Dissolve the crude acetate ester from Step 1 in Methanol (30 mL).

-

Base Addition: Add Potassium Carbonate (K₂CO₃, 15.0 mmol, 2.07 g).

-

Reaction: Stir at Room Temperature for 2 hours.

-

Why RT? Heating is unnecessary and could risk affecting the aryl halides.

-

-

Workup:

-

Concentrate the methanol to near dryness.

-

Partition the residue between Water (50 mL) and Dichloromethane (DCM, 50 mL).

-

Extract the aqueous layer with DCM (2 x 30 mL).

-

Combine organic layers, wash with Brine, dry over MgSO₄, and concentrate.

-

-

Purification: If necessary, purify via flash column chromatography (Silica Gel, 0-20% EtOAc in Hexanes).

Data & Validation

Expected Analytical Data

The following data confirms the structure and purity of the target.

| Parameter | Expected Value / Observation | Interpretation |

| Physical State | Colorless to pale yellow oil/solid | Depends on purity; high purity tends to solidify. |

| ¹H NMR (CDCl₃) | Diagnostic triplet for primary alcohol. | |

| ¹H NMR (CDCl₃) | Benzylic protons. | |

| ¹H NMR (CDCl₃) | Aromatic pattern (ABC system). | |

| IR Spectroscopy | Broad band ~3350 cm⁻¹ | O-H stretch (Alcohol). |

| Mass Spec (ESI) | m/z 234/236/238 | Characteristic isotope pattern for Br + Cl. |

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| High Styrene Content | Reaction temperature too high or basic conditions too harsh. | Ensure Step 1 is strictly anhydrous/acidic (AgOAc/AcOH). Do not use NaOH. |

| Incomplete Conversion | Silver Acetate degradation or insufficient stoichiometry. | Use fresh AgOAc. Increase equivalents to 1.5x. |

| Low Yield (Step 2) | Ester hydrolysis incomplete. | Ensure pH > 10 during methanolysis; extend time or warm to 40°C. |

Alternative "Ethyl Iodide" Scenarios

If the "ethyl iodide derivative" in the prompt refers to a reagent used to alkylate a phenyl ring (rather than the phenethyl iodide substrate described above), the following context applies:

-

Scenario: Alkylation of 4-Bromo-2-chlorophenol.

-

Reagent: 2-Iodoethanol.

-

Product: 2-(4-Bromo-2-chlorophenoxy)ethanol.

-

Distinction: This creates an Ether linkage (

), not the carbon scaffold (

-

-

Scenario: Grignard Reaction.

-

Reagents: 4-Bromo-2-chlorophenylmagnesium bromide + 1-Ethoxy-2-iodoethane (Haloether).

-

Protocol: This requires protection of the alcohol. The AgOAc route described above is superior for scale-up as it avoids cryogenic organometallic steps.

-

References

-

Kornblum, N., et al. (1959). "A New Method for the Synthesis of Aliphatic Nitro Compounds." Journal of the American Chemical Society, 81(16), 4113–4114. (Foundational work on silver-mediated halide displacement).

- Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for Acetolysis of alkyl halides).

-

Benchchem Application Note. "Synthesis of 2-(4-Chlorophenyl)ethanol from 4-Chloroacetophenone." (Context for phenethanol synthesis via reduction/hydrolysis).

-

ChemicalBook. "4-Bromophenethyl alcohol Synthesis and Properties." (Data verification for bromo-substituted phenethyl alcohols).

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 10046648, 2-(4-Bromo-2-chlorophenyl)ethanol."

Sources

Troubleshooting & Optimization

Optimizing yield in alkylation reactions with 2-(4-Bromo-2-chlorophenyl)ethyl iodide

This guide functions as a specialized Technical Support Knowledge Base for researchers working with 2-(4-Bromo-2-chlorophenyl)ethyl iodide . It is designed to troubleshoot low yields, side reactions, and stability issues associated with this specific electrophile.

Subject: 2-(4-Bromo-2-chlorophenyl)ethyl iodide [CAS: N/A - Custom Scaffold] Ticket Status: Open Support Tier: Senior Application Scientist

Executive Summary & Molecule Profile

The Reagent: This is a highly functionalized phenethyl iodide.

-

Primary Reactivity: Nucleophilic substitution (

) at the alkyl iodide.[1][2] -

Critical Handles: The Ar-Br (para) and Ar-Cl (ortho) are essential handles for downstream cross-coupling (Suzuki/Buchwald).

-

The Challenge: Phenethyl iodides are notoriously prone to E2 elimination (forming substituted styrenes) due to the acidity of the benzylic protons, which is enhanced by the electron-withdrawing halogen substituents on the ring.

Diagnostic Matrix: Why is my yield low?

Before altering your protocol, cross-reference your observations with this matrix.

| Observation | Probable Root Cause | Technical Explanation | Corrective Action |

| Product turns purple/brown | Iodine ( | Homolytic cleavage of the C-I bond (light/heat sensitive). | Add Copper turnings to the reaction; store reagent in amber vials at -20°C. |

| New spot on TLC (Non-polar) | Styrene Formation | E2 Elimination . The base is too strong or sterically hindered, or temperature is too high. | Switch to a weaker base ( |

| Starting material remains | Low Reactivity / Sterics | The ortho-chloro substituent creates steric bulk, slowing the | Use Finkelstein conditions ( |

| Complex mixture / Polymer | Radical Scrambling | Ambient light or trace metals initiated a radical pathway (ATRA) or polymerization. | Exclude light. Degas solvents to remove |

Critical Workflows & Protocols

Protocol A: Reagent Stabilization (The "Copper Trick")

Context: Alkyl iodides degrade. Using degraded reagent guarantees poor yields.

-

Inspect: If the liquid is yellow/brown, dissolve in

and wash with 10% -

Stabilize: Add acid-washed Copper (Cu) turnings to the storage vial.

-

Storage: Store under Argon at -20°C in amber glass.

Protocol B: Optimized Alkylation (The "Cold-Start" Method)

Context: Minimizing E2 elimination by controlling kinetic parameters.

Standard Conditions:

-

Solvent: DMF or Acetonitrile (Anhydrous).

-

Base:

(1.5 - 2.0 equiv). Avoid NaH or t-BuOK unless necessary. -

Temperature: Start at 0°C , then warm to Room Temp (RT). Do not heat initially.

Step-by-Step:

-

Dissolve the Nucleophile (1.0 equiv) in DMF (0.1 M).

-

Add

(2.0 equiv). Stir for 15 min to deprotonate (if acidic nucleophile). -

Cool the mixture to 0°C .

-

Add 2-(4-Bromo-2-chlorophenyl)ethyl iodide (1.1 equiv) dropwise.

-

CRITICAL: Monitor by TLC/LCMS at 0°C after 1 hour.

-

If no reaction: Warm to RT.

-

If styrene appears: Keep at 0°C and extend time.

-

Visualizing the Competition: vs.

The following diagram illustrates the kinetic competition that dictates your yield. You must stay on the Blue Path .

Caption: Reaction pathway competition. Path A (

Troubleshooting Q&A (FAQs)

Q1: I see a major byproduct with M-127 (Loss of Iodine) and M-1 (Loss of H). What is it? A: This is the styrene derivative resulting from E2 elimination.[9]

-

Why: The benzylic protons (adjacent to the ring) are acidified by the electron-withdrawing Halogens (Br/Cl) on the ring.

-

Fix: Switch solvent to Acetonitrile (less polar than DMF, sometimes suppresses E2) or use a "soft" base like Cesium Carbonate (

) .

Q2: Can I use n-Butyllithium (n-BuLi) to deprotonate my nucleophile first? A: ABSOLUTELY NOT.

-

Risk:[9] You have an Aryl-Bromide and an Aryl-Chloride.[1][9][10][11][12] n-BuLi will perform a Lithium-Halogen Exchange (specifically at the Br position) faster than it alkylates the ethyl chain. You will polymerize your scaffold.

-

Alternative: Use NaHMDS or LiHMDS at -78°C if a strong base is strictly required, as they are less nucleophilic toward the halogen, but

is safer.

Q3: The reaction is slow. Can I heat it to 80°C? A: Proceed with extreme caution.

-

Risk:[9] Heating phenethyl iodides drastically increases the rate of Elimination (

) over Substitution ( -

Better Strategy: Add a catalyst.[1][3][4][6][7][8] Add 0.1 equiv of Tetrabutylammonium Iodide (TBAI) . This maintains a high concentration of soluble iodide, keeping the electrophile active via the Finkelstein equilibrium without requiring heat.

Q4: My Ar-Br signal is missing in the NMR of the product. A: You likely performed an accidental metal-catalyzed reduction or coupling.

-

Check: Did you use Copper Iodide (CuI) as a catalyst? If your solvent wasn't degassed, or if you used a ligand, you might have engaged the Ar-Br in an Ullmann-type reaction. Ensure reagents are metal-free unless intended.

Logic Flow: Optimization Decision Tree

Follow this logic to rescue a failing experiment.

Caption: Decision tree for troubleshooting alkylation yields based on byproduct analysis.

References

- Vogel, A. I.Vogel's Textbook of Practical Organic Chemistry. 5th Ed. Longman Scientific & Technical, 1989.

- Clayden, J., Greeves, N., Warren, S.Organic Chemistry. 2nd Ed. Oxford University Press, 2012. (Authoritative source on vs competition in phenethyl systems).

-

Finkelstein, H. "Darstellung organischer Jodide aus den entsprechenden Bromiden und Chloriden." Ber. Dtsch. Chem. Ges., 1910, 43, 1528.

- Carey, F. A., Sundberg, R. J.Advanced Organic Chemistry Part A: Structure and Mechanisms. Springer. (Detailed mechanics of solvent effects in nucleophilic substitution).

-

BenchChem Technical Support. "Troubleshooting common issues in the synthesis of Benzene, [2-(methylthio)ethyl]-". (Specific data on minimizing styrene formation in phenethyl alkylations).

Sources

- 1. Finkelstein reaction - Wikipedia [en.wikipedia.org]

- 2. scispace.com [scispace.com]

- 3. BJOC - Recent developments in copper-catalyzed radical alkylations of electron-rich π-systems [beilstein-journals.org]

- 4. indigo.uic.edu [indigo.uic.edu]

- 5. Finkelstein Reaction [organic-chemistry.org]

- 6. d-nb.info [d-nb.info]

- 7. adichemistry.com [adichemistry.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. pdf.benchchem.com [pdf.benchchem.com]

- 10. mdpi.com [mdpi.com]

- 11. Alkyl Halide Reactivity [www2.chemistry.msu.edu]

- 12. Finkelstein_reaction [chemeurope.com]

Technical Support: Purification & Stabilization of 2-(4-Bromo-2-chlorophenyl)ethyl iodide

Executive Summary & Diagnostic

The Issue: Users frequently report that colorless samples of 2-(4-Bromo-2-chlorophenyl)ethyl iodide degrade into a pink, violet, or brown solution.

The Cause:

This is a characteristic degradation pathway of alkyl iodides. The Carbon-Iodine (C-I) bond is relatively weak (

The Solution:

-

Immediate Purification: Biphasic chemical reduction using Sodium Thiosulfate (

). -

Long-term Stabilization: Storage over activated Copper (

) turnings.

Standard Operating Procedure (SOP): Aqueous Removal

Context: Use this protocol when the compound is dissolved in an organic solvent (e.g., Ethyl Acetate, Dichloromethane, Ether) or before final concentration.

The Mechanism

We utilize a redox reaction to convert the non-polar, colored Iodine (

Protocol Steps

| Step | Action | Technical Note / Causality |

| 1 | Dissolution | Dissolve the crude 2-(4-Bromo-2-chlorophenyl)ethyl iodide in a non-miscible solvent (e.g., |

| 2 | Preparation | Prepare a 10% w/v aqueous solution of Sodium Thiosulfate ( |

| 3 | Extraction | Add the thiosulfate solution to the organic phase in a separatory funnel (1:1 volume ratio). |

| 4 | Agitation | Shake vigorously for 30-60 seconds. Vent frequently. |

| 5 | Observation | Critical Checkpoint: The organic layer must turn from pink/violet to colorless . If color persists, repeat Steps 3-4 with fresh thiosulfate. |

| 6 | Separation | Drain the organic layer. Discard the aqueous layer (contains |

| 7 | Drying | Dry the organic layer over anhydrous Magnesium Sulfate ( |

Advanced Protocol: Anhydrous Stabilization (Copper Method)

Context: Use this for long-term storage of the neat liquid or when water introduction is strictly prohibited (anhydrous reaction conditions).

The Mechanism

Copper metal acts as a "sacrificial scavenger." It reacts with free iodine to form Copper(I) Iodide (

Protocol Steps

-

Activate Copper: Take standard copper turnings. Wash efficiently with dilute HCl (to remove surface oxides), then water, then Acetone. Dry under vacuum.

-

Addition: Add a small amount (approx. 5-10% by mass) of activated copper turnings directly to the vial containing the alkyl iodide.

-

Storage: Store the vial in the dark at 2–8°C.

-

Monitoring: If the copper turnings turn completely black/grey, the surface is saturated. Filter the liquid and transfer to a vial with fresh copper.

Troubleshooting Logic & Workflow

Visualization: Purification Decision Tree

The following diagram outlines the logical flow for determining the correct purification strategy based on your current experimental state.

Caption: Decision tree for selecting the appropriate iodine removal method based on solvation status.

Frequently Asked Questions (FAQ)

Q1: Can I use Sodium Bisulfite (

Q2: The color returns a few hours after washing. Why? A: This indicates active degradation.

-

Light: Ensure the sample is in an amber vial or wrapped in foil.

-

Purity: Trace acid impurities can accelerate decomposition. Ensure you have performed a Sodium Bicarbonate (

) wash after the thiosulfate wash to neutralize the organic layer. -

Stabilizer: You likely need to store the compound over Copper turnings (See Section 3).

Q3: I have an emulsion during the thiosulfate wash. A: Emulsions are common with alkyl halides.

-

Fix: Add solid Sodium Chloride (NaCl) to the aqueous layer to increase ionic strength, or add a small amount of brine.

-

Fix: Filter the mixture through a pad of Celite if particulate matter is stabilizing the emulsion.

Q4: Will the Copper react with the Aryl Bromide/Chloride on the ring? A: Under standard storage conditions (cold, dark, no strong ligands), Copper metal is not reactive enough to perform an oxidative addition into the Aryl-Br or Aryl-Cl bonds (Ullmann-type coupling usually requires heat and ligands). It is safe for stabilization.

References

-

Armarego, W. L. F., & Chai, C. L. L. (2013). Purification of Laboratory Chemicals (7th ed.). Butterworth-Heinemann.[2] (The authoritative source for purification of specific organic class compounds, including alkyl iodides).

-

Vogel, A. I. (1989). Vogel's Textbook of Practical Organic Chemistry (5th ed.). Longman Scientific & Technical. (Standard protocols for drying and washing organic halides).

- Wiberg, K. B. (1960). Laboratory Technique in Organic Chemistry. McGraw-Hill.

Sources

Technical Support Center: Reactivity of Steric Hindered Phenethyl Iodides

Current Status: Operational Support Tier: Level 3 (Senior Application Scientist) Topic: Troubleshooting Low Reactivity & Side Reactions in Phenethyl Iodide Substrates

Executive Summary: The "Phenethyl Paradox"

The Core Problem:

Phenethyl iodides (

More critically, they suffer from a fatal competing pathway:

The Solution Strategy:

Standard nucleophilic substitutions (

-